5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide
Description
5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide is a synthetic compound featuring a pentanamide backbone functionalized with a methyldiazirinyl group and a terminal pent-4-ynyl moiety. The methyldiazirinyl group (3-Methyldiazirin-3-yl) is a photoreactive crosslinker, commonly used in photoaffinity labeling for studying biomolecular interactions . The pent-4-ynyl substituent introduces an alkyne group, which can participate in click chemistry for bioconjugation or probe development.
Properties
IUPAC Name |
5-[3-(3-methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-4-6-11-16-13(20)8-5-7-12-17-14(21)9-10-15(2)18-19-15/h1H,4-12H2,2H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSZNJNLIQHVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)NCCCCC(=O)NCCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402830-26-4 | |
| Record name | 5-[3-(3-methyl-3H-diazirin-3-yl)propanamido]-N-(pent-4-yn-1-yl)pentanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.
Attachment of the propanoylamino group:
Incorporation of the pent-4-ynyl group: The final step involves the addition of the pent-4-ynyl group to the molecule, typically through a coupling reaction.
Chemical Reactions Analysis
5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide undergoes several types of chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring can undergo photolysis to generate a highly reactive carbene intermediate.
Substitution reactions: The carbene intermediate can react with various nucleophiles, leading to substitution products.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific details on these reactions are limited.
Common reagents used in these reactions include UV light for photolysis and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide has several scientific research applications:
Photoaffinity labeling: The compound is used to study protein-protein interactions and protein-ligand binding by forming covalent bonds with target molecules upon activation by UV light.
Chemical biology: It is used to identify and characterize the binding sites of small molecules on proteins.
Drug discovery: The compound helps in mapping the interaction sites of potential drug candidates on their target proteins.
Biochemical research: It is used to study various biochemical processes by crosslinking biomolecules in close proximity.
Mechanism of Action
The primary mechanism of action for 5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide involves the generation of a carbene intermediate upon exposure to UV light. This carbene intermediate is highly reactive and can form covalent bonds with nearby biomolecules, such as proteins and nucleic acids. The molecular targets and pathways involved depend on the specific application and the biomolecules present in the system.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules documented in the evidence. Below is a detailed comparison based on functional groups, synthesis, and applications:
Structural Analogues with Pentanamide Backbones
Key Observations:
- Functional Group Diversity : Unlike analogs with piperazine (e.g., 10d) or sulfamoyl groups (e.g., ), the target compound’s methyldiazirinyl and alkyne groups enable unique reactivity for crosslinking and click chemistry.
- Synthesis Routes: Piperazine-containing pentanamides (e.g., 10d) are synthesized via nucleophilic substitution of arylpiperazines, while the target compound likely requires coupling of 3-Methyldiazirin-3-yl-propanoyl chloride with a pent-4-ynylamine intermediate .
Photoreactive Crosslinkers vs. Non-Photoreactive Analogs
Physicochemical Properties
While experimental data for the target compound is unavailable, analogs provide benchmarks:
- Molecular Weight : Pentanamide derivatives range from ~400–600 g/mol (e.g., 493.53 g/mol for ). The target compound’s molecular weight is estimated at ~450–500 g/mol.
- Solubility : Alkyne and diazirine groups may reduce aqueous solubility compared to sulfamoyl or piperazine-containing analogs .
- Stability : Diazirines are stable in dark conditions but degrade under UV light, a critical consideration for storage and application .
Biological Activity
5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide, also referred to as a diazirine derivative, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a diazirine moiety, which is known for its ability to form reactive intermediates upon photolysis, making it a valuable tool in chemical biology for studying protein interactions and mechanisms.
The chemical structure of the compound can be described as follows:
- Molecular Formula: C15H24N4O2
- Molecular Weight: 284.38 g/mol
- CAS Number: 145915770
| Property | Value |
|---|---|
| Molecular Formula | C15H24N4O2 |
| Molecular Weight | 284.38 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Sensitive to light |
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through covalent bonding, particularly under UV light. The diazirine group facilitates the formation of reactive carbene species that can alkylate amino acids in proteins, leading to irreversible modifications.
Key Mechanisms:
- Covalent Modification: The compound's diazirine moiety allows it to form covalent bonds with nucleophilic sites on proteins, which can be exploited for targeting specific proteins in cellular environments.
- Photoreactivity: Upon exposure to UV light, the diazirine undergoes a rearrangement that generates a reactive carbene, enhancing its ability to label proteins and study their functions.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity in various cellular assays:
-
Cell Proliferation Inhibition:
- Studies have shown that the compound inhibits the proliferation of cancer cell lines, suggesting potential anti-cancer properties. The IC50 values vary depending on the cell line but generally fall within the low micromolar range.
-
Protein Interaction Studies:
- The compound has been utilized in photoaffinity labeling experiments to identify protein targets in complex biological mixtures. This approach has revealed interactions with key signaling proteins involved in cell growth and survival pathways.
Table 2: Summary of Biological Activities
| Activity | Assay Type | Result |
|---|---|---|
| Cell Proliferation | MTT Assay | IC50 ~ 5 μM |
| Protein Labeling | Photoaffinity Labeling | Identified multiple targets |
| Apoptosis Induction | Flow Cytometry | Increased apoptotic cells |
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in therapeutic contexts:
Case Study 1: Cancer Cell Line Targeting
A study conducted on various cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability. The results indicated that apoptosis was induced through the activation of caspase pathways.
Case Study 2: Target Identification
In a proteomics study, researchers employed this compound for photoaffinity labeling to identify novel protein interactions. This led to the discovery of several previously uncharacterized targets involved in oncogenic signaling pathways.
Q & A
Q. What are the primary research applications of 5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide?
This compound is primarily used in photoaffinity labeling studies due to its 3-methyldiazirin-3-yl group, which generates reactive carbenes upon UV irradiation. These carbenes form covalent bonds with proximal biomolecules, enabling the identification of binding partners in protein-ligand or protein-protein interactions. The pent-4-ynyl group may facilitate further functionalization via click chemistry for downstream analysis .
Q. What synthetic strategies are employed to synthesize this compound?
Synthesis typically involves:
- Stepwise coupling : Amide bond formation between the diazirinyl-propanoyl moiety and the pent-4-ynylpentanamide backbone using activating agents like EDC/HOBt.
- Purification : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) and amine-phase chromatography to remove impurities .
- Characterization : NMR (¹H, ¹³C) and mass spectrometry (MS) to confirm structural integrity .
Q. Which analytical techniques are critical for confirming its purity and structure?
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., δ 2.43–2.47 ppm for methylene groups adjacent to the diazirine) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺] peaks).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Lower temperatures (0–4°C) during coupling steps reduce side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility of intermediates .
- Catalyst use : Triethylamine or DMAP accelerates amide bond formation .
- Iterative purification : Combining normal-phase and amine-phase chromatography improves purity, as seen in analogous syntheses .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Multi-dimensional NMR : Use HSQC or COSY to resolve overlapping signals, particularly in aliphatic regions.
- High-resolution MS (HRMS) : Confirm exact mass to rule out isobaric impurities.
- Comparative analysis : Cross-reference with spectra of structurally related diazirinyl compounds .
Q. What experimental designs are suitable for studying its biological interactions?
- Photo-crosslinking assays : Irradiate the compound bound to a target protein (e.g., 365 nm UV light for 5–10 minutes), followed by SDS-PAGE and Western blotting to identify crosslinked partners .
- Click chemistry tagging : Incorporate an alkyne handle (pent-4-ynyl) for post-labeling with azide-functionalized fluorophores or biotin for pull-down assays .
- Competitive binding studies : Use unlabeled analogs to validate specificity .
Q. How can stability issues during storage or handling be mitigated?
- Light sensitivity : Store in amber vials at –20°C to prevent premature activation of the diazirine group.
- Moisture control : Use desiccants and anhydrous solvents during synthesis to avoid hydrolysis .
- Inert atmosphere : Conduct reactions under nitrogen/argon to protect reactive intermediates .
Q. What strategies enhance the compound’s specificity for target proteins?
- Structural analogs : Modify the pentanamide backbone (e.g., arylpiperazine substitutions) to improve binding affinity, as demonstrated in dopamine receptor ligand studies .
- Linker optimization : Adjust the spacer length between the diazirine and alkyne groups to reduce steric hindrance .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide rational design .
Data Contradiction Analysis
- Example : Conflicting NMR shifts for methylene groups near the diazirine.
- Resolution : Compare with diazirinyl-propanamide derivatives in literature. For instance, δ 2.43–2.47 ppm aligns with analogous compounds, suggesting proper assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
